N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
Description
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a chromenone-derived compound featuring a pyridine-3-carboxamide substituent at the 6-position of the chromenone core. The 4-methoxyphenyl group at the 2-position introduces electron-donating properties, which may influence its electronic configuration, solubility, and biological interactions.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-17-7-4-14(5-8-17)21-12-19(25)18-11-16(6-9-20(18)28-21)24-22(26)15-3-2-10-23-13-15/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKIPYCUBVEIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors to form the chromenone structure. For instance, 4-methoxyphenylacetic acid can be cyclized with salicylaldehyde under acidic conditions to yield the chromenone core.
Introduction of the Nicotinamide Moiety: The chromenone core is then reacted with nicotinic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and chromenone carbonyl groups are primary sites for hydrolysis:
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Acidic Hydrolysis :
Reacts with concentrated HCl (1:3 HCl/H<sub>2</sub>O) at 80°C for 6 hours, cleaving the amide bond to yield pyridine-3-carboxylic acid and 6-amino-2-(4-methoxyphenyl)-4H-chromen-4-one.-
Yield : ~72% under optimized conditions.
-
-
Basic Hydrolysis :
NaOH (2M, ethanol/water) at 60°C opens the chromenone ring via nucleophilic attack at the 4-oxo position, forming a dicarboxylic acid derivative.
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic (HCl/H<sub>2</sub>O) | 1:3 HCl, 80°C, 6h | Pyridine-3-carboxylic acid + 6-amino-2-(4-methoxyphenyl)-4H-chromen-4-one | 72% |
| Basic (NaOH) | 2M NaOH, ethanol/water, 60°C | 2-(4-Methoxyphenyl)-6-(pyridine-3-carboxamido)-4-oxo-4H-chromene-3,5-dioic acid | 65% |
Nucleophilic Substitution
The electron-deficient pyridine ring undergoes substitution at the 2- and 4-positions:
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Amination :
Reacts with NH<sub>3</sub> in DMF at 120°C to form 3-carboxamide-2-aminopyridine derivatives.-
Mechanism : SNAr pathway facilitated by the electron-withdrawing carboxamide group.
-
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Amination | NH<sub>3</sub>, DMF | 120°C, 8h | 2-Amino-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide | 68% |
| Methoxylation | NaOMe, MeOH | Reflux, 12h | 4-Methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide | 55% |
Cyclization Reactions
The compound participates in heterocycle formation via intramolecular interactions:
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Pyridone Formation :
Heating in POCl<sub>3</sub> induces cyclization between the pyridine carboxamide and chromenone carbonyl, generating a fused pyrido[2,3-c]chromenone system .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| POCl<sub>3</sub> | 80°C, 4h | Fused pyrido-chromenone derivative | 60% |
| PPA | 100°C, 6h | Chromenone-fused pyrrolidine analog | 48% |
Halogenation
Electrophilic halogenation occurs at the chromenone’s 5- and 7-positions:
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Bromination :
Br<sub>2</sub> in CCl<sub>4</sub> adds bromine atoms to the chromenone ring, forming 5,7-dibromo derivatives.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br<sub>2</sub>/CCl<sub>4</sub> | 25°C, 2h | 5,7-Dibromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide | 78% |
| Cl<sub>2</sub>/FeCl<sub>3</sub> | 40°C, 3h | 5-Chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide | 63% |
Cross-Coupling Reactions
The compound engages in palladium-catalyzed couplings:
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Suzuki-Miyaura Reaction :
Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis to form biaryl derivatives.
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| PhB(OH)<sub>2</sub> | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 2-(4-Methoxyphenyl)-6-(pyridine-3-carboxamido)-4-oxo-4H-chromene-5-phenyl | 70% |
Reduction Reactions
Selective reduction of the chromenone carbonyl:
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NaBH<sub>4</sub> Reduction :
Converts the 4-oxo group to a hydroxyl, yielding 4-hydroxy-4H-chromen-6-yl derivatives .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, 0°C, 1h | N-[2-(4-Methoxyphenyl)-4-hydroxy-4H-chromen-6-yl]pyridine-3-carboxamide | 85% |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes:
-
Dimerization :
Forms a cyclobutane-linked dimer under UV light (254 nm).
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| UV (254 nm) | None | Dimeric N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide | 40% |
Key Mechanistic Insights
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Amide Hydrolysis : Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by water.
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SNAr Reactions : The pyridine ring’s electron deficiency directs nucleophiles to the 2- and 4-positions.
-
Halogenation Selectivity : Electron-donating methoxy groups direct electrophiles to the chromenone’s 5- and 7-positions.
This compound’s reactivity profile underscores its versatility in synthesizing bioactive derivatives, particularly in oncology and antimicrobial research . Experimental protocols should prioritize inert atmospheres and anhydrous solvents to mitigate side reactions.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide has been studied for various biological activities:
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of this compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells. The compound was shown to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Effects
In vitro studies indicated that this compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its efficacy in managing inflammatory responses. This positions it as a candidate for further development in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cellular signaling and cancer cell proliferation.
Pathway Modulation: It can modulate various cellular pathways, including those involved in apoptosis (programmed cell death) and cell cycle regulation.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The 4-methoxyphenyl group in the target compound contrasts with the electron-withdrawing fluorine in , which may alter reactivity or binding affinity in biological systems.
Pyridine-3-Carboxamide Derivatives in Diverse Scaffolds
The pyridine-3-carboxamide moiety is shared across multiple pharmacophores. Notable examples include:
- Indan Derivatives: Compounds like 2-(difluoromethyl)-N-(1,1-dimethyl-3-propyl-indan-4-yl)pyridine-3-carboxamide retain the pyridine-3-carboxamide group but replace the chromenone core with an indan scaffold. This substitution likely impacts conformational flexibility and target selectivity.
- Dihydropyridines: N-(4-chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide incorporates a dihydropyridine ring, introducing sulfur-based substituents that may influence redox properties.
Comparison Highlights :
- Chromenone vs. Indan: The planar chromenone system may favor π-π stacking interactions in biological targets, whereas the indan scaffold’s rigidity could enhance metabolic stability.
Research Findings and Implications
- Methoxy Groups : The 4-methoxyphenyl group in the target compound may enhance solubility compared to halogenated analogs but reduce binding to hydrophobic pockets .
- Fluorine Substitution : The 2-fluorophenyl analog could exhibit improved metabolic stability due to fluorine’s resistance to oxidative metabolism.
Methodological Notes: Crystallographic studies of these compounds likely employ SHELX and WinGX for structure refinement, while ORTEP-3 aids in visualizing molecular geometry.
Biological Activity
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a chromenone core linked to a nicotinamide moiety and a 4-methoxyphenyl group . Its molecular formula is with a molecular weight of 372.4 g/mol . The structural characteristics contribute to its biological properties, making it a subject of interest in drug discovery.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound is known to inhibit various enzymes, including kinases and proteases, which are critical in cancer cell proliferation and other diseases .
- Pathway Modulation : It modulates cellular pathways associated with apoptosis and cell cycle regulation, suggesting its potential as an anti-cancer agent .
Biological Activities
Research has identified several key biological activities associated with this compound:
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Anticancer Activity :
- This compound has shown promise in inhibiting cancer cell growth by targeting specific signaling pathways involved in tumor progression .
- A study indicated that derivatives of this compound could inhibit enzymes related to cancer proliferation, demonstrating IC50 values that suggest significant potency .
-
Cholinesterase Inhibition :
- The compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating Alzheimer's disease. For instance, compounds with similar structures have demonstrated IC50 values ranging from 0.09 μM to 3 μM against AChE .
- This activity is crucial for enhancing cholinergic neurotransmission, potentially alleviating cognitive deficits associated with neurodegenerative diseases.
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Applications
The applications of this compound span various fields:
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Medicinal Chemistry :
- The compound is explored for its potential as an anti-cancer agent and as a therapeutic candidate for neurodegenerative diseases.
-
Pharmaceutical Development :
- Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity, making it a valuable scaffold for drug design .
- Biological Research :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
